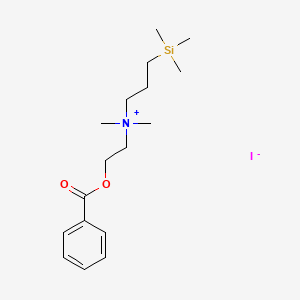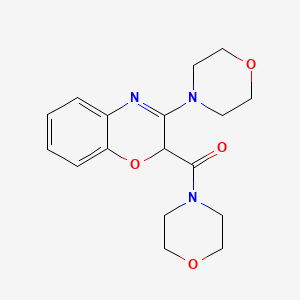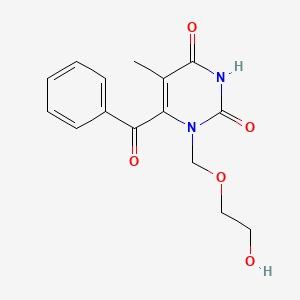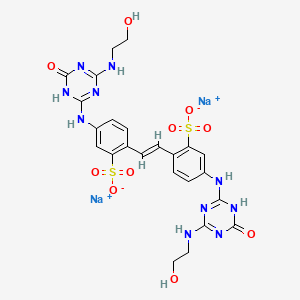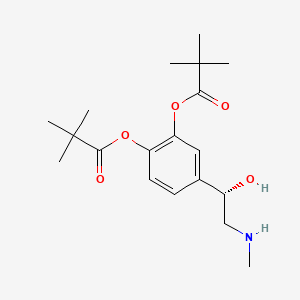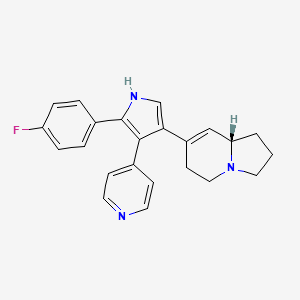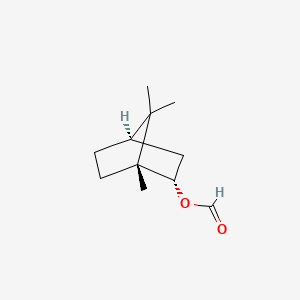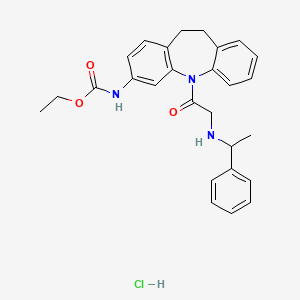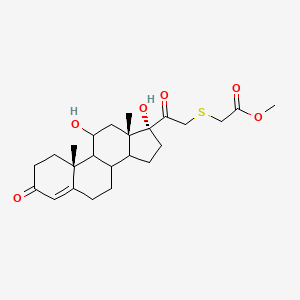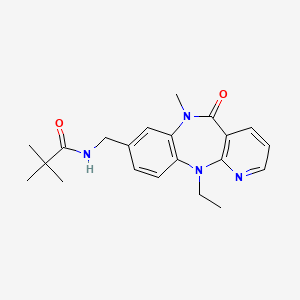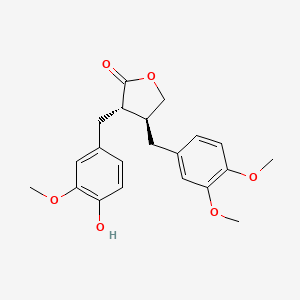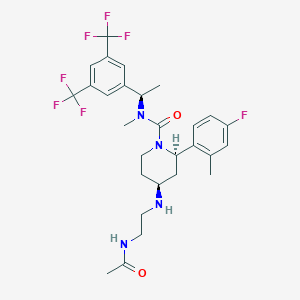
Casopitant metabolite M31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Casopitant metabolite M31 is a significant compound derived from Casopitant, a potent and selective antagonist of the human neurokinin-1 receptor. Casopitant is primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting . The metabolite M31 plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Casopitant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Casopitant and its metabolites involves multiple steps, including the formation of the piperidinecarboxamide core and subsequent modifications. The synthetic route typically involves the use of high-performance liquid chromatography and tandem mass spectroscopy for purification and analysis .
Industrial Production Methods
Industrial production of Casopitant and its metabolites, including M31, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, adhering to stringent pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Casopitant metabolite M31 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated derivatives.
Reduction: Involving the reduction of functional groups.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nicotinamide adenine dinucleotide phosphate (NADPH): for reduction reactions.
Ketoconazole: as an inhibitor in metabolic studies.
Midazolam: and Nifedipine as probe substrates for cytochrome P450 interactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other oxidized metabolites, which are crucial for understanding the metabolic pathways of Casopitant .
Aplicaciones Científicas De Investigación
Casopitant metabolite M31 has several scientific research applications:
Chemistry: Used in studying the metabolic pathways and interactions of neurokinin-1 receptor antagonists.
Biology: Helps in understanding the biological effects of Casopitant and its metabolites.
Medicine: Plays a role in developing treatments for nausea and vomiting associated with chemotherapy and surgery.
Industry: Used in the pharmaceutical industry for the development and testing of antiemetic drugs.
Mecanismo De Acción
Casopitant metabolite M31 exerts its effects by interacting with the neurokinin-1 receptor, which is the primary receptor for substance P. The inhibition of this receptor helps in preventing nausea and vomiting. The metabolite also interacts with cytochrome P450 enzymes, influencing its pharmacokinetic profile .
Comparación Con Compuestos Similares
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological effects.
Rolapitant: A long-acting neurokinin-1 receptor antagonist.
Uniqueness
Casopitant metabolite M31 is unique due to its specific metabolic profile and interactions with cytochrome P450 enzymes. Its distinct pharmacokinetic properties make it a valuable compound for studying drug-drug interactions and developing antiemetic therapies .
Propiedades
Número CAS |
921207-33-2 |
|---|---|
Fórmula molecular |
C28H33F7N4O2 |
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
(2R,4S)-4-(2-acetamidoethylamino)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H33F7N4O2/c1-16-11-22(29)5-6-24(16)25-15-23(37-9-8-36-18(3)40)7-10-39(25)26(41)38(4)17(2)19-12-20(27(30,31)32)14-21(13-19)28(33,34)35/h5-6,11-14,17,23,25,37H,7-10,15H2,1-4H3,(H,36,40)/t17-,23+,25-/m1/s1 |
Clave InChI |
GFVSLDANFPBOML-WSNNEZGNSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


